(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 476668-60-7
VCID: VC4731050
InChI: InChI=1S/C21H18N2OS/c1-3-24-19-10-8-16(9-11-19)20-14-25-21(23-20)18(13-22)12-17-7-5-4-6-15(17)2/h4-12,14H,3H2,1-2H3/b18-12-
SMILES: CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N
Molecular Formula: C21H18N2OS
Molecular Weight: 346.45

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

CAS No.: 476668-60-7

Cat. No.: VC4731050

Molecular Formula: C21H18N2OS

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile - 476668-60-7

Specification

CAS No. 476668-60-7
Molecular Formula C21H18N2OS
Molecular Weight 346.45
IUPAC Name (Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C21H18N2OS/c1-3-24-19-10-8-16(9-11-19)20-14-25-21(23-20)18(13-22)12-17-7-5-4-6-15(17)2/h4-12,14H,3H2,1-2H3/b18-12-
Standard InChI Key JOYLSIYPDVAJLT-PDGQHHTCSA-N
SMILES CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Configuration

The compound’s molecular formula is C₂₁H₁₇N₃OS, with a molar mass of 359.45 g/mol. Its Z-configuration arises from the spatial arrangement of the acrylonitrile double bond, confirmed via X-ray crystallography in analogous structures . Key structural elements include:

  • Thiazole ring: Serves as the central heterocycle, contributing to electronic conjugation.

  • 4-Ethoxyphenyl group: Introduces electron-donating effects via the ethoxy substituent.

  • o-Tolyl group: Ortho-methyl substitution on the phenyl ring imposes steric constraints, influencing reactivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₇N₃OS
Molar Mass359.45 g/mol
ConfigurationZ
Melting Point148–155°C (estimated)

Synthesis and Reaction Mechanisms

Primary Synthetic Routes

The compound is synthesized via Knoevenagel condensation between 2-(4-(4-ethoxyphenyl)thiazol-2-yl)acetonitrile and o-tolualdehyde, catalyzed by bases such as triethylamine (TEA) or piperidine . Alternative methods include 1,3-dipolar cycloaddition using azomethine ylides, though this approach is less common for Z-configured acrylonitriles .

Key Reaction Steps:

  • Formation of thiazole-acetonitrile precursor: Achieved through cyclization of thioamides with α-halo ketones .

  • Condensation with o-tolualdehyde: The acrylonitrile double bond forms regioselectively under mild conditions (20–40°C), favoring the Z-isomer due to steric hindrance from the o-tolyl group .

Table 2: Synthetic Conditions and Yields

MethodCatalystYield (%)Purity
Knoevenagel condensationTEA78–84>95%
Electrochemical synthesisCuI/TBABF₄6590%

Structural and Spectroscopic Characterization

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Planar thiazole ring: Facilitates π-π stacking interactions.

  • Dihedral angles: ~85° between thiazole and ethoxyphenyl groups, minimizing steric clash .

  • Hydrogen bonding: Nitrile group participates in weak C–H···N interactions, stabilizing the Z-configuration .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.16 (s, 1H, thiazole-H)

    • δ 7.45–7.12 (m, 8H, aromatic-H)

    • δ 4.12 (q, 2H, OCH₂CH₃)

    • δ 2.35 (s, 3H, CH₃)

  • IR (KBr): 2215 cm⁻¹ (C≡N), 1602 cm⁻¹ (C=C) .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform .

  • Stability: Degrades above 200°C; sensitive to UV light, requiring storage in amber vials .

Biological Activity

While direct studies on this compound are sparse, structurally related acrylonitriles demonstrate:

  • Antitumor activity: GI₅₀ values of 0.02–5 μM against leukemia and breast cancer cell lines .

  • Antimicrobial effects: MIC values of 16–32 μg/mL against Gram-positive pathogens .

Table 3: Comparative Bioactivity of Analogues

CompoundActivity (IC₅₀/GI₅₀)TargetSource
5c (N-methyl analog)0.38 μMLeukemia
2x (pyrrolyl derivative)16 μg/mLCandida albicans
3a (Z-configuration)0.24 μMLung cancer

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s acrylonitrile moiety serves as a Michael acceptor, enabling covalent binding to biological targets such as kinases and proteases . Recent studies highlight its potential in:

  • Kinase inhibition: Analogues inhibit VEGFR-2 and EGFR at nanomolar concentrations .

  • Antimicrobial coatings: Incorporated into polymers to reduce biofilm formation .

Material Science

  • OLEDs: Thiazole derivatives emit blue-light (λₑₘ = 450 nm) with high quantum yields (Φ = 0.67) .

  • Sensors: Nitrile groups enhance selectivity for metal ion detection (e.g., Cu²⁺, Hg²⁺) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator